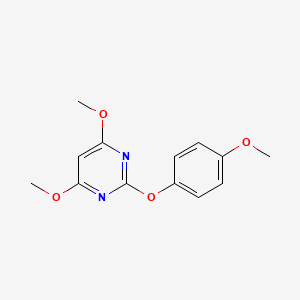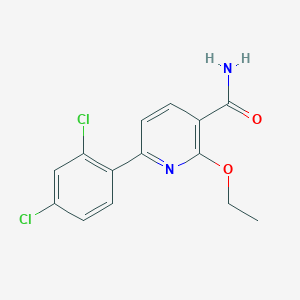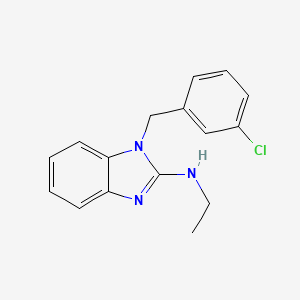
3-Amino-4-methoxypicolinic acid
Übersicht
Beschreibung
3-Amino-4-methoxypicolinic acid is a chemical compound with the CAS Number: 870997-76-5 and a molecular weight of 168.15 . Its linear formula is C7H8N2O3 .
Synthesis Analysis
The synthesis of 3-Amino-4-methoxypicolinic acid involves oxidative polymerization of aniline with 3-amino-4-methoxybenzoic acid . The yield of the reaction was reported to be 56% .Molecular Structure Analysis
The molecular structure of 3-Amino-4-methoxypicolinic acid is represented by the linear formula C7H8N2O3 . It has a molecular weight of 168.15 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-methoxypicolinic acid include a molecular weight of 168.15 and a linear formula of C7H8N2O3 . More detailed properties such as density, melting point, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
3-Amino-4-methoxypicolinic acid plays a role in the synthesis and transformation of other chemical compounds. It has been used in the synthesis of 4-methoxypicolin- and 2-methoxyisonicotin-anilides, facilitating the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines (Epsztajn et al., 1989).
Mass Spectrometry
3-Amino-4-methoxypicolinic acid has been used as a matrix in matrix-assisted laser desorption/ionization of DNA and proteins, enhancing the detection of these biopolymers in mass spectrometry (Taranenko et al., 1994).
Anion Binding Properties
This compound has been incorporated into cyclic hexapeptides to study their conformation and anion binding properties. Such research contributes to understanding how modifications in molecular structure affect binding capabilities and receptor properties (Kubik & Goddard, 2002).
Antimicrobial Activities and DNA Interactions
The antimicrobial activities and DNA interactions of derivatives of pyridine-2-carboxylic acid, which include 3-Amino-4-methoxypicolinic acid, have been extensively studied. These studies are crucial in understanding their potential as antimicrobial agents and their mechanism of action at a molecular level (Tamer et al., 2018).
Photocleavage Efficiency
Research on the photocleavage of 1-acyl-7-nitroindolines indicates that substituents like 3-Amino-4-methoxypicolinic acid can affect the efficiency of photolysis, a process relevant in the development of photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions and potential therapeutic applications of compounds related to 3-Amino-4-methoxypicolinic acid in various domains, including microbial, cancer, and inflammatory proteins (Nair et al., 2014).
Quantum Chemical Calculations
Studies have also been conducted using density functional theory to understand the electronic properties of derivatives of 3-Amino-4-methoxypicolinic acid, offering insights into their behavior in different solvents and their potential applications in various fields (Banjo & Olatunbosun, 2013).
Novel Carriers for High-Capacity Loading
The use of methoxy-modified kaolinite, related to 3-Amino-4-methoxypicolinic acid, as a carrier for high-capacity loading and controlled release of herbicides and potentially other chemicals, highlights its utility in agricultural and biochemical applications (Tan et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYTXTGLTHEDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxypicolinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)



![5-[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3038543.png)
![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)
![2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B3038545.png)

![3-Bromo-8-chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3038548.png)